molecular formula C15H24ClN3 B13741508 5-chloro-6-ethyl-N-(4-propan-2-ylcyclohexyl)pyrimidin-4-amine CAS No. 222729-87-5

5-chloro-6-ethyl-N-(4-propan-2-ylcyclohexyl)pyrimidin-4-amine

Katalognummer: B13741508
CAS-Nummer: 222729-87-5
Molekulargewicht: 281.82 g/mol
InChI-Schlüssel: JOQKWZOYXMSOFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-6-ethyl-N-(4-propan-2-ylcyclohexyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as agriculture, medicine, and industrial chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-ethyl-N-(4-propan-2-ylcyclohexyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and guanidine.

    Introduction of the chloro and ethyl groups: Chlorination and alkylation reactions are used to introduce the chloro and ethyl groups at the desired positions on the pyrimidine ring.

    Attachment of the cyclohexyl group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction using a suitable cyclohexyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-6-ethyl-N-(4-propan-2-ylcyclohexyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

5-chloro-6-ethyl-N-(4-propan-2-ylcyclohexyl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 5-chloro-6-ethyl-N-(4-propan-2-ylcyclohexyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-chloro-6-ethyl-N-(4-methylcyclohexyl)pyrimidin-4-amine
  • 5-chloro-6-ethyl-N-(4-ethylcyclohexyl)pyrimidin-4-amine
  • 5-chloro-6-ethyl-N-(4-propylcyclohexyl)pyrimidin-4-amine

Uniqueness

5-chloro-6-ethyl-N-(4-propan-2-ylcyclohexyl)pyrimidin-4-amine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the propan-2-yl group on the cyclohexyl ring may impart distinct steric and electronic properties, differentiating it from other similar compounds.

Eigenschaften

CAS-Nummer

222729-87-5

Molekularformel

C15H24ClN3

Molekulargewicht

281.82 g/mol

IUPAC-Name

5-chloro-6-ethyl-N-(4-propan-2-ylcyclohexyl)pyrimidin-4-amine

InChI

InChI=1S/C15H24ClN3/c1-4-13-14(16)15(18-9-17-13)19-12-7-5-11(6-8-12)10(2)3/h9-12H,4-8H2,1-3H3,(H,17,18,19)

InChI-Schlüssel

JOQKWZOYXMSOFH-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=NC=N1)NC2CCC(CC2)C(C)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.